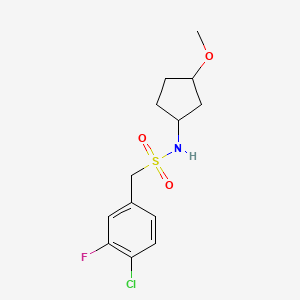![molecular formula C16H14ClFN2O4S B6627789 N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6627789.png)
N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide, commonly known as ACEA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACEA belongs to a class of compounds known as cannabinoid receptor agonists, which interact with the endocannabinoid system in the body. In
作用機序
ACEA interacts with the CB1 receptor in the endocannabinoid system, leading to a cascade of downstream effects. The CB1 receptor is primarily located in the brain and is involved in the regulation of appetite, pain, and mood. ACEA has been shown to activate the CB1 receptor, leading to the release of neurotransmitters such as dopamine and serotonin. This activation can result in a variety of effects, including pain relief and a reduction in anxiety and depression.
Biochemical and Physiological Effects:
ACEA has been shown to have a variety of biochemical and physiological effects. In animal studies, ACEA has been shown to reduce pain and inflammation, as well as to have neuroprotective effects. ACEA has also been shown to have potential anti-tumor effects, although further research is needed in this area. In addition, ACEA has been shown to have a positive effect on mood, reducing anxiety and depression in animal models.
実験室実験の利点と制限
ACEA has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. Another advantage is its stability, allowing for long-term storage and use in experiments. However, one limitation is its potential toxicity, which must be carefully monitored in experiments. In addition, ACEA is not suitable for use in human trials due to its potential side effects.
将来の方向性
There are several potential future directions for research on ACEA. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential anti-tumor effects, which could be further explored in animal models. In addition, further research is needed to understand the potential side effects and toxicity of ACEA, which could inform its use in future experiments. Overall, ACEA represents a promising area of research for its potential therapeutic applications and its role in the endocannabinoid system.
合成法
The synthesis of ACEA involves several steps, starting with the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-aminophenylsulfonamide. This reaction produces a key intermediate, which is then reacted with acetic anhydride to form the final product, ACEA. The synthesis of ACEA has been optimized over the years, resulting in high yields and purity.
科学的研究の応用
ACEA has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its role in the endocannabinoid system. ACEA is a selective agonist of the CB1 receptor, which is involved in the regulation of appetite, pain, and mood. ACEA has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, ACEA has been studied for its potential anti-inflammatory and anti-tumor effects.
特性
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O4S/c1-10(21)20-25(23,24)12-7-5-11(6-8-12)19-16(22)9-13-14(17)3-2-4-15(13)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKBATVASLOJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B6627729.png)
![N-[(3-cyanophenyl)methyl]-2-(4-fluoro-3-methylphenyl)morpholine-4-carboxamide](/img/structure/B6627734.png)
![1-(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-4-propan-2-yloxybutan-1-one](/img/structure/B6627738.png)
![2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6627739.png)
![5-Methyl-3-[[4-[(2-methyloxan-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6627743.png)

![(2S)-N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6627750.png)
![11-(1-Oxaspiro[4.5]decan-2-ylmethyl)-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B6627761.png)


![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate](/img/structure/B6627783.png)
![tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate](/img/structure/B6627787.png)
![(E)-3-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylprop-2-enamide](/img/structure/B6627801.png)